



Application Notes and Protocols for Fdl169 and FDL176 Combination Therapy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fdl169 and FDL176 are investigational small molecules developed by Flatley Discovery Lab for the treatment of cystic fibrosis (CF), a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1][2] The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface.[2] **Fdl169** and FDL176 are being developed as a combination therapy to address the underlying protein defect in CF.[1][3] This document provides an overview of their mechanism of action, preclinical data, and protocols for in vitro evaluation.

Mechanism of Action

The combination therapy of **Fdl169** and FDL176 targets the defective CFTR protein through a dual mechanism:

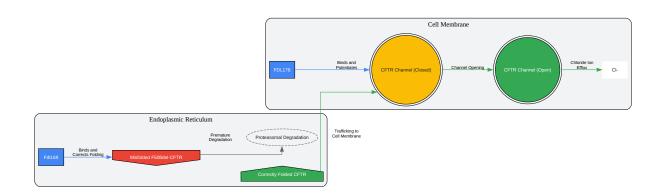
- Fdl169 (Corrector): This molecule acts as a CFTR corrector.[2][4][5] It is designed to bind to the misfolded CFTR protein, such as that resulting from the F508del mutation, and facilitate its proper folding.[2] This correction allows the CFTR protein to be trafficked to the cell membrane, increasing the density of the protein at the cell surface.[2][4]
- FDL176 (Potentiator): This molecule is a CFTR potentiator.[1] Once the corrected CFTR
 protein is at the cell surface, FDL176 binds to the channel and holds it in an open



configuration.[1][2] This potentiation increases the flow of chloride ions through the channel, helping to restore normal ion and fluid balance across the epithelial cell membrane.[1][5]

The synergistic action of a corrector and a potentiator is a clinically validated approach for treating CF.[6]

Signaling Pathway and Mechanism of Action



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Caption: Mechanism of Fdl169 (corrector) and FDL176 (potentiator) on F508del-CFTR.

Preclinical Data Summary







In vitro studies have demonstrated the efficacy of the **FdI169** and FDL176 combination. Preclinical evaluations have suggested that the combination of **FdI169** and FDL176 may be superior to the combination of Tezacaftor and Ivacaftor.[7]



| Parameter | Method | Observation | Reference |
|---------------------------------|--|---|-----------|
| Chloride Transport | Ussing chamber short-circuit current (Isc) assay or TECC-24 equivalent current assay (Ieq) in primary F508del-CFTR human bronchial epithelial (hBE) cells. | Acute stimulation with FDL176 in Fdl169-corrected cells resulted in a dose-responsive increase in chloride current, with a maximum response equivalent to Ivacaftor. Prolonged exposure (≥ 24 hr) to FDL176 resulted in a minimal reduction (0-20%) of the chloride current response compared to its acute potentiation, whereas prolonged exposure to Ivacaftor led to a substantial reduction (30-70%). | [3] |
| CFTR Cell Surface Expression | Horseradish peroxidase (HRP) cell surface assay in F508del-CFTR CFBE410- cells. | Prolonged exposure to FDL176 in Fdl169-corrected cells resulted in less than 30% reduction of F508del-CFTR expression in the plasma membrane. In contrast, prolonged exposure to Ivacaftor resulted in a greater than 30% reduction. | [3] |
| Mature CFTR Protein Expression | Western blot analysis of mature, fully glycosylated F508del- CFTR (band C) in | Treatment with FDL176 and the corrector Fdl169 did not negatively affect | [3] |



primary F508del-CFTR cells. the expression of mature CFTR compared to cells treated with Fdl169 alone.

Experimental Protocols

The following are generalized protocols for key in vitro experiments based on the methodologies cited in the preclinical evaluation of **Fdl169** and FDL176.

Ussing Chamber Assay for CFTR-Mediated Chloride Current

This protocol measures ion transport across epithelial cell monolayers.

Materials:

- Primary human bronchial epithelial cells homozygous for the F508del-CFTR mutation, cultured on permeable supports (e.g., Snapwell™ inserts).
- Ussing chamber system with voltage-clamp amplifier.
- · Krebs-bicarbonate Ringer (KBR) solution.
- Fdl169 (corrector).
- FDL176 (potentiator).
- Forskolin (to activate CFTR).
- CFTRinh-172 (to inhibit CFTR).
- Benzamil or Amiloride (to inhibit sodium channels).

Procedure:



- Culture primary F508del-hBE cells on permeable supports until a differentiated, polarized monolayer is formed.
- Treat the cells with Fdl169 at a predetermined concentration for 24-48 hours to correct the folding and trafficking of F508del-CFTR.
- Mount the permeable supports in the Ussing chamber, bathed on both sides with KBR solution, gassed with 95% O2/5% CO2, and maintained at 37°C.
- Inhibit the epithelial sodium channel (ENaC) by adding benzamil or amiloride to the apical solution.
- Measure the baseline short-circuit current (Isc).
- Stimulate CFTR-mediated chloride secretion by adding forskolin to the apical and basolateral solutions.
- Acutely stimulate the corrected CFTR channels by adding FDL176 to the apical solution in a dose-dependent manner.
- Measure the peak Isc response.
- Inhibit the CFTR-mediated current by adding CFTRinh-172 to the apical solution to confirm the specificity of the measured current.
- For prolonged exposure studies, co-incubate the cells with Fdl169 and FDL176 for 24 hours prior to the Ussing chamber measurements.

Cell Surface Expression Assay

This protocol quantifies the amount of CFTR protein present on the cell surface.

Materials:

- CFBE41o- cells stably expressing F508del-CFTR with an extracellular HRP tag.
- Cell culture reagents.



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|---|----|----|----|--|

- FDL176.
- Chemiluminescent HRP substrate.
- Luminometer.

Procedure:

- Plate the HRP-tagged F508del-CFTR CFBE41o- cells in a multi-well plate.
- Treat the cells with Fdl169 or a combination of Fdl169 and FDL176 for 24 hours.
- Wash the cells with ice-cold PBS to remove excess compounds.
- Add the chemiluminescent HRP substrate to the cells.
- Immediately measure the chemiluminescence using a luminometer. The light output is proportional to the amount of HRP-tagged CFTR on the cell surface.

Western Blot for Mature CFTR

This protocol assesses the expression of the mature, fully glycosylated form of CFTR (Band C).

Materials:

- Primary F508del-hBE cells.
- Fdl169.
- FDL176.
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
- SDS-PAGE gels.
- PVDF membranes.



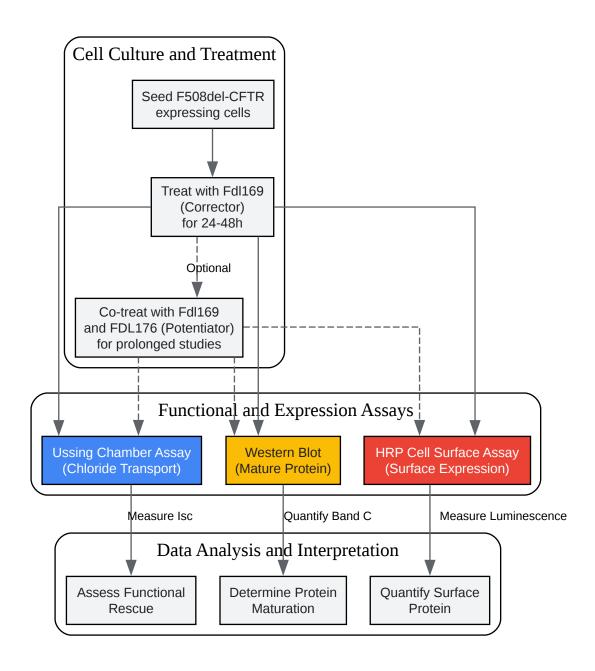
- Primary antibody against CFTR.
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate for HRP.
- Imaging system.

Procedure:

- Culture and treat primary F508del-hBE cells with **Fdl169** or a combination of **Fdl169** and FDL176 for 48 hours.
- Lyse the cells and quantify the total protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and probe with a primary antibody specific for CFTR.
- Wash and incubate with an HRP-conjugated secondary antibody.
- Add the chemiluminescent substrate and capture the signal using an imaging system.
- Analyze the intensity of Band C, which represents the mature, complex-glycosylated CFTR that has transited through the Golgi apparatus.

In Vitro Experimental Workflow





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Caption: A representative workflow for the in vitro evaluation of **Fdl169** and FDL176.

Clinical Development

Several Phase 1 and Phase 1/2 clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of **Fdl169** and FDL176, both as single agents and in combination.[1][2] However, the results of these trials have not been made public.[1]



| Clinical Trial Identifier | Phase | Study Title | Status (as of late 2019/early 2020) | Population |
|------------------------------|-----------|--|---|--|
| NCT03516331 | Phase 1 | A Drug-Drug Interaction Study of FDL169 and FDL176 in Healthy Subjects | Completed | Healthy Volunteers |
| NCT03756922 | Phase 1/2 | A Drug-Drug Interaction Study of FDL169 and FDL176 in Healthy Subjects and in Cystic Fibrosis Subjects Homozygous for the F508del- CFTR Mutation | Recruiting | Healthy Volunteers and CF Patients |
| NCT03093714 | Phase 1 | A Study to Assess the Safety, Tolerability, Pharmacokinetic s and Pharmacodynam ics of FDL169 in Subjects With Cystic Fibrosis Homozygous for the F508del- CFTR Mutation | Completed | CF Patients |
| NCT02767297 | Phase 1/2 | Bioavailability and Pharmacokinetic s Study of | Completed | Healthy Volunteers and CF Patients |



FDL169 in Healthy Subjects and Subjects With Cystic Fibrosis

Note: The clinical development status may have evolved. Please refer to clinical trial registries for the most current information.

Conclusion

The combination of the CFTR corrector **Fdl169** and the potentiator FDL176 represents a promising therapeutic strategy for treating the underlying cause of cystic fibrosis in individuals with the F508del mutation. The preclinical data indicate a robust effect on CFTR protein trafficking and function. While clinical data remains largely unpublished, the progression of these compounds through clinical trials underscores their potential. The protocols outlined in this document provide a framework for the continued investigation of this and similar combination therapies for cystic fibrosis.

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References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. flatleydiscoverylab.com [flatleydiscoverylab.com]
- 4. selleckchem.com [selleckchem.com]
- 5. flatleydiscoverylab.com [flatleydiscoverylab.com]
- 6. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]







- 7. flatleydiscoverylab.com [flatleydiscoverylab.com]
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